molecular formula C10H16F2O B6610823 3-(4,4-difluorocyclohexyl)-2-methylpropanal CAS No. 2866335-34-2

3-(4,4-difluorocyclohexyl)-2-methylpropanal

Cat. No.: B6610823
CAS No.: 2866335-34-2
M. Wt: 190.23 g/mol
InChI Key: NULYYGKSGLJTBT-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methylpropanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)-2-methylpropanal typically involves the introduction of the difluorocyclohexyl group into the propanal structure. One common method involves the reaction of 4,4-difluorocyclohexanemethanol with appropriate reagents to form the desired aldehyde. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid.

    Reduction: 3-(4,4-Difluorocyclohexyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanemethanol
  • 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
  • 3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid

Uniqueness

3-(4,4-Difluorocyclohexyl)-2-methylpropanal is unique due to the presence of both the difluorocyclohexyl group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULYYGKSGLJTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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